Ethane-1,1,2,2-tetracarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,1,2,2-tetracarboxylic acid is an organic compound with the molecular formula C₆H₆O₈ It is a polycarboxylic acid, meaning it contains multiple carboxyl groups (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethane-1,1,2,2-tetracarboxylic acid can be synthesized through the hydrolysis of tetraethyl ethylenetetracarboxylate. This ester can be obtained from diethyl dibromomalonate with sodium iodide . The reaction typically involves heating the ester in the presence of a strong acid or base to facilitate the hydrolysis process.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Ethane-1,1,2,2-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form esters of ethylenetetracarboxylic acid.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of hydrohalic acid salts.
Common Reagents and Conditions:
Oxidation: Typically involves electron carrier catalysts and hydrohalic acid salts in solvents like acetonitrile.
Major Products:
Ethylenetetracarboxylic acid esters: Formed through oxidative dehydrogenation.
1-Alkoxythis compound esters: Formed in alcohols during oxidation reactions.
Scientific Research Applications
Ethane-1,1,2,2-tetracarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and coordination polymers.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action for ethane-1,1,2,2-tetracarboxylic acid primarily involves its ability to undergo oxidation and substitution reactions. The compound’s multiple carboxyl groups allow it to interact with various molecular targets, facilitating the formation of complex structures and coordination compounds . The pathways involved in these reactions often include the formation of α-anions and the generation of molecular halogens on the anode during electrochemical processes .
Comparison with Similar Compounds
Malonic acid (C₃H₄O₄): A simpler dicarboxylic acid with similar reactivity.
Oxalic acid (C₂H₂O₄): Another dicarboxylic acid, but with fewer carboxyl groups.
Succinic acid (C₄H₆O₄): A four-carbon dicarboxylic acid with different structural properties.
Uniqueness: Ethane-1,1,2,2-tetracarboxylic acid is unique due to its four carboxyl groups, which provide it with distinct chemical properties and reactivity compared to other polycarboxylic acids. This makes it particularly valuable in the synthesis of complex organic compounds and coordination polymers .
Properties
CAS No. |
4378-76-1 |
---|---|
Molecular Formula |
C6H6O8 |
Molecular Weight |
206.11 g/mol |
IUPAC Name |
ethane-1,1,2,2-tetracarboxylic acid |
InChI |
InChI=1S/C6H6O8/c7-3(8)1(4(9)10)2(5(11)12)6(13)14/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
XWENCHGJOCJZQO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.